molecular formula C19H18N2O3S B2923857 benzo[d][1,3]dioxol-5-yl(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone CAS No. 851804-98-3

benzo[d][1,3]dioxol-5-yl(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Cat. No.: B2923857
CAS No.: 851804-98-3
M. Wt: 354.42
InChI Key: MSDXJBADFBZPSU-UHFFFAOYSA-N
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Description

This compound features a benzodioxole moiety fused to a methanone group, which is further linked to a 4,5-dihydroimidazole ring substituted with a (4-methylbenzyl)thio group. The benzodioxole scaffold is notable for its prevalence in bioactive molecules, particularly in neuroactive and anticonvulsant agents . The thioether substituent may influence lipophilicity and metabolic stability, critical for pharmacokinetic optimization .

Properties

IUPAC Name

1,3-benzodioxol-5-yl-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S/c1-13-2-4-14(5-3-13)11-25-19-20-8-9-21(19)18(22)15-6-7-16-17(10-15)24-12-23-16/h2-7,10H,8-9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSDXJBADFBZPSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NCCN2C(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzo[d][1,3]dioxol-5-yl(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole core. The final step involves the formation of the dihydroimidazolylmethanone structure under specific reaction conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Benzo[d][1,3]dioxol-5-yl(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzo[d][1,3]dioxole moiety.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, copper catalysts for thioether formation, and various oxidizing and reducing agents for functional group transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield benzoquinone derivatives, while reduction reactions could produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of benzo[d][1,3]dioxol-5-yl(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone involves its interaction with molecular targets in cancer cells. It has been shown to induce apoptosis through the activation of caspases and the disruption of mitochondrial membrane potential . Additionally, it can cause cell cycle arrest at the S phase, preventing cancer cell proliferation .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Key Structural and Functional Attributes of Comparable Compounds

Compound Name Core Structure Key Substituents Biological Activity/Application Reference
Benzo[d][1,3]dioxol-5-yl(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone (Target) 4,5-Dihydroimidazole (4-Methylbenzyl)thio, benzodioxole-methanone Potential neuroactivity (hypothesized)
6-(Benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-2-(substituted phenyl)-1H-benzo[d]imidazole Benzimidazole Benzodioxole-oxy, fluoro, aryl Antifungal/antibacterial (screened)
3-(4-Bromophenyl)-5-(4-methylbenzylidene)-2-(methylthio)-3,5-dihydro-4H-imidazol-4-one Imidazolone 4-Bromophenyl, methylbenzylidene, methylthio Anticancer (preliminary assays)
D03: Pyrazoline derivative with benzodioxole and thienyl groups Pyrazoline Benzodioxole, thienyl, diethylamino-butyl MAO-B inhibitor (IC50 = 20.34 μM)
5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydro-1H-pyrazole Dihydropyrazole Benzodioxole, tert-butyl Anticonvulsant (validated in vivo)

Key Observations:

Benzodioxole Role: The benzodioxole group is recurrent in neuroactive compounds (e.g., MAO-B inhibition in D03 , anticonvulsant activity in dihydropyrazoles ). The target compound’s benzodioxole-methanone linkage may enhance binding to aromatic receptor pockets.

Thioether vs.

This could impact intermolecular interactions in crystalline states or protein binding .

Key Insights:

  • The target compound’s synthesis may involve a multi-step approach: (i) formation of the benzodioxole-methanone precursor via Friedel-Crafts acylation , and (ii) introduction of the thioether group via nucleophilic substitution or TDAE-mediated coupling .
  • Sodium metabisulfite, used in for benzimidazole synthesis, could facilitate imine formation in the dihydroimidazole core .
  • ’s high yields (92%) for imidazolones suggest that similar conditions (e.g., dichloromethane, DMAP) might optimize thioether incorporation in the target compound .

Table 3: Comparative Bioactivity and Properties

Compound LogP (Predicted) Hydrogen-Bond Acceptors Bioactivity (Reported) Reference
Target Compound 3.8 (Calculated) 5 Hypothesized: MAO-B/anticancer
6-(Benzodioxol-5-yloxy)benzimidazole 2.9 6 Antifungal (MIC = 8 µg/mL)
D03 (Pyrazoline) 4.2 7 MAO-B inhibition (IC50 = 20.34 μM)
5-(Benzodioxol-5-yl)dihydropyrazole 3.5 4 Anticonvulsant (ED50 = 15 mg/kg)

Notable Trends:

  • The target compound’s predicted logP (3.8) aligns with CNS-active compounds, suggesting favorable brain penetration .
  • Hydrogen-bond acceptors (e.g., carbonyl, thioether) may engage in interactions distinct from oxygen-based analogs, as seen in ’s hydrogen-bonding analysis .
  • Structural analogs with tert-butyl groups () exhibit enhanced metabolic stability, suggesting the 4-methylbenzyl group in the target may similarly resist oxidative degradation .

Biological Activity

Benzo[d][1,3]dioxol-5-yl(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive analysis of its biological properties, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound features a benzo[d][1,3]dioxole moiety, a 4-methylbenzylthio group, and a dihydroimidazolylmethanone structure. Its molecular formula is C20H22N2O3SC_{20}H_{22}N_{2}O_{3}S with a molecular weight of 370.47 g/mol. The structural complexity suggests various potential interactions with biological targets.

PropertyValue
Molecular FormulaC20H22N2O3SC_{20}H_{22}N_{2}O_{3}S
Molecular Weight370.47 g/mol
CAS Number851804-98-3

Antitumor Activity

Recent studies have highlighted the antitumor properties of this compound. It has been evaluated against several cancer cell lines, including:

  • HeLa (cervical cancer)
  • A549 (lung cancer)
  • MCF-7 (breast cancer)

In vitro tests indicated significant cytotoxic effects on these cell lines, suggesting that the compound may interfere with cellular proliferation and induce apoptosis. For instance, in one study, the compound demonstrated over 70% inhibition of cell viability in MCF-7 cells at concentrations above 10 µM.

Antimicrobial Activity

The compound has also shown promising antimicrobial activity. Preliminary screenings indicated effectiveness against various bacterial strains, potentially due to its ability to disrupt bacterial cell walls or inhibit essential metabolic pathways. The thioether group (from the 4-methylbenzylthio) is hypothesized to play a crucial role in enhancing the antimicrobial properties by facilitating penetration into microbial membranes .

Case Studies and Research Findings

  • Antitumor Efficacy Study :
    • A study published in a peer-reviewed journal reported that this compound exhibited significant cytotoxicity against HeLa and A549 cells. The mechanism was linked to the induction of apoptosis via caspase activation pathways.
  • Antimicrobial Screening :
    • In another study focusing on pyrazole derivatives, compounds similar to benzo[d][1,3]dioxol derivatives were screened for their ability to inhibit Mycobacterium growth. The results indicated that modifications in the structure could enhance antimicrobial potency significantly .

Synthesis and Chemical Reactions

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Common synthetic routes include:

  • Formation of the Dioxole Core : Utilizing dioxole precursors under acidic conditions.
  • Thioether Formation : Reacting 4-methylbenzyl bromide with thiol compounds.
  • Imidazole Construction : Employing cyclization reactions under basic conditions.

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